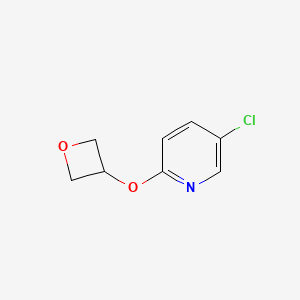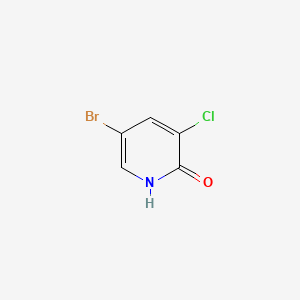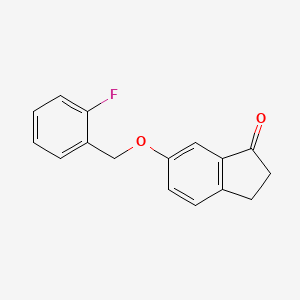![molecular formula C12H15ClN2O2 B2520962 Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate CAS No. 115525-73-0](/img/structure/B2520962.png)
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate is a compound that can be synthesized through reactions involving amino-substituted phenyl compounds and chlorinated carboxylates. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and applications of similar compounds are discussed, which can provide insights into the properties and potential uses of this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of chlorotrimethylsilane (TMSCl)-promoted Friedländer reactions, as well as Knoevenagel condensation reactions. For instance, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is synthesized from a reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized through the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, catalyzed by piperidine and trifluoroacetic acid . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . This information can be useful in predicting the molecular structure and conformation of this compound.
Chemical Reactions Analysis
The compounds discussed in the papers are versatile building blocks that can undergo further chemical reactions. For instance, the poly-functionalized quinoline synthesized in paper is used in Williamson ether synthesis and in situ ester hydrolysis reactions to yield various products. This suggests that this compound could also be a precursor for a range of chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the studies on similar compounds provide insights into their properties. For example, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated, indicating that such compounds can possess significant biological activities . These properties could be relevant to this compound as well, suggesting potential applications in pharmaceuticals or as functional materials.
Scientific Research Applications
Synthesis and Structural Analysis
- A primary enamine and its tautomeric imine were isolated, highlighting the dimerization of Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate derivatives. Acylation of both the enamine and imine yielded the same acyl compound, showcasing the chemical versatility of the compound (Shin, Masaki & Ohta, 1971).
- The synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates was achieved through the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate. This demonstrates the compound's utility in forming quinoline derivatives, important in medicinal chemistry (Degtyarenko et al., 2007).
Metal Complex Formation and Antibacterial Activities
- The compound was used to synthesize complexes with various metals (Cu2+, Mn2+, Ni2+, Zn2+, Co2+). Notably, the Mn2+ complexes exhibited strong antibacterial activity against Escherichia coli, indicating potential biomedical applications (Li-fen, 2011).
Schiff Base Formation and Tautomerism
- The Schiff base formed from the compound showed specific planar structures and intramolecular hydrogen bonding, demonstrating the compound's propensity to form stable, complex structures (Yaeghoobi, Rahman & Ng, 2009).
Tautomeric Equilibrium and Interaction with Metal Ions
- The interaction of the compound with platinum(If) led to the formation of a complex where the acridine acts as a tridentate ligand. This indicates the compound's ability to form stable complexes with metal ions, which can influence the tautomeric equilibrium of acridine dyes (Carlone et al., 2004).
Synthesis and Analysis of Tautomers
- Synthesis and analysis of various tautomers of the compound were carried out, demonstrating its flexible nature and the ability to form different structural forms, which could be significant in drug design and other applications (Benjelloun et al., 2008).
Polymorphism and Structural Properties
- The compound exhibits polymorphism, crystallizing in different forms based on the solvent used for recrystallization. This highlights the structural versatility of the compound, which can be crucial in the development of materials with specific properties (Blagus & Kaitner, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2-aminophenyl)imino-2-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-12(16)11(13)8(2)15-10-7-5-4-6-9(10)14/h4-7,11H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYZCGRGQECIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=NC1=CC=CC=C1N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)
![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)
![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

